2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
This compound, as part of a broader class of arylazopyrazole pyrimidone clubbed heterocyclic compounds, has been explored for its antimicrobial activity. The synthesis of related compounds involves the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides, leading to benzene sulfonamide derivatives with potential antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, indicating the compound's potential in antimicrobial research and development (Sarvaiya, Gulati, & Patel, 2019).
COX-2 Inhibition for Therapeutic Applications
Another area of interest is the compound's role in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Studies have shown that introducing a fluorine atom into similar sulfonamide derivatives can preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This research has led to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antitumor and Antioxidant Properties
Further research into related sulfonamide derivatives has uncovered their potential antitumor and antioxidant properties. For instance, certain sulfonamides have demonstrated strong inhibition of human cytosolic isoforms of carbonic anhydrase, an enzyme involved in various physiological processes including tumor growth. This highlights the compound's relevance in the development of new anticancer therapies (Gul et al., 2016).
Development of Endothelin Receptor Antagonists
Research has also focused on developing endothelin receptor antagonists for treating cardiovascular diseases. Sulfonamide derivatives, through modifications at specific molecular regions, have shown promise in binding affinity and selectivity towards ET(A) receptors. These modifications have led to compounds with improved oral activity, potentially offering new avenues for treating conditions like hypertension and pulmonary arterial hypertension (Harada et al., 2001).
Enzymatic and Docking Studies for Antimicrobial Development
Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with subsequent antimicrobial, enzyme assay, docking study, and toxicity analysis. This approach has led to the identification of compounds with potent antibacterial and antifungal activity, providing insights into their mode of action and potential as oral drug candidates (Tiwari et al., 2018).
特性
IUPAC Name |
2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFVCEDSNYUHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。